molecular formula C22H22ClFN4O B2455338 N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251694-55-9

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2455338
CAS No.: 1251694-55-9
M. Wt: 412.89
InChI Key: KWEOVAYPIASOJR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chloro-fluoro-phenyl group and the methylpiperidinyl group. Common reagents and conditions include:

    Starting Materials: 4-chloro-3-fluoroaniline, 7-methyl-1,8-naphthyridine, 4-methylpiperidine

    Reagents: Coupling agents like EDCI or DCC, catalysts like palladium on carbon (Pd/C)

    Conditions: Reflux in organic solvents such as dichloromethane or toluene, purification by column chromatography

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure makes it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Chloro-3-fluorophenyl)amino)-1,8-naphthyridin-3-yl)methanone
  • (4-((4-Chloro-3-fluorophenyl)amino)-7-methylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone
  • (4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-ethylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

[4-(4-chloro-3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-18(23)19(24)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEOVAYPIASOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Cl)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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